molecular formula C12H11ClN2 B8289182 [4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine

[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine

Cat. No.: B8289182
M. Wt: 218.68 g/mol
InChI Key: PKESAGRHDWZBDQ-UHFFFAOYSA-N
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Description

[4-(2-Chloro-phenyl)-pyridin-3-yl]-methyl-amine is a useful research compound. Its molecular formula is C12H11ClN2 and its molecular weight is 218.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-(2-chlorophenyl)-N-methylpyridin-3-amine

InChI

InChI=1S/C12H11ClN2/c1-14-12-8-15-7-6-10(12)9-4-2-3-5-11(9)13/h2-8,14H,1H3

InChI Key

PKESAGRHDWZBDQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CN=C1)C2=CC=CC=C2Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 14.9 g (72.8 mmol) 4-(2-chloro-phenyl)-pyridin-3-ylamine in 80 ml trimethyl orthoformate and 5 drops trifluoroacetic acid was heated for 2.5 h at 130° C. The reaction mixture was evaporated and dried in vacuo for 30 min. The residual oil was dissolved in 130 ml tetrahydrofuran and 220 ml (220 mmol) of 1 M borane-tetrahydrofuran complex were added dropwise under ice cooling. After stirring overnight at room temperature, the reaction mixture was evaporated, cooled to 0° C. and 130 ml 5 N hydrochloric acid solution in ethanol were added carefully. The solution was refluxed for 1 h, cooled to room temperature again and crushed ice was added. The aqueous phase was washed with three 100 ml portions diethyl ether and the organic layers were extracted with 100 ml 1 N hydrochloric acid solution. The combined aqueous layers were adjusted to pH 8-9 by addition of concentrated sodium hydroxide solution and were extracted with three 500 ml portions ethyl acetate. The combined organic extracts were dried (magnesium sulfate), evaporated and the solid residue was recrystallized from hexane/ethyl acetate to give 12.3 g (77%) of the title compound as white crystals.
Quantity
14.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Yield
77%

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